Fmoc-Tyr-OH
Description
Significance as a Fundamental Building Block in Synthetic Chemistry
Fmoc-Tyr-OH serves as a fundamental building block in the synthesis of peptides and other complex organic molecules. The Nα-Fmoc protecting group ensures that the amino terminus of the tyrosine residue is temporarily masked, preventing unwanted reactions during peptide chain elongation. This protection is critical for achieving regioselective peptide bond formation, a cornerstone of successful peptide synthesis altabioscience.comiris-biotech.deacs.orgnih.gov. The side chain of tyrosine, featuring a phenolic hydroxyl group, can also undergo acylation during synthesis. To prevent this, this compound is typically used in its protected form, most commonly as Fmoc-Tyr(tBu)-OH, where the hydroxyl group is protected by a tert-butyl (tBu) ether. This side-chain protection is essential for efficiency, preventing unproductive consumption of activated amino acids and eliminating potential side products iris-biotech.depeptide.comontosight.aipeptide.comcaymanchem.comsigmaaldrich.compeptide.com. The use of Fmoc-protected amino acids, including this compound, allows for the assembly of peptides with high purity and yield, making them invaluable for constructing custom peptides for research and therapeutic applications altabioscience.comacs.orgthermofisher.comresearchgate.net.
Role as a Tyrosine Derivative in Advanced Chemical and Biochemical Research
Tyrosine is a highly significant amino acid in biochemistry, playing roles in protein structure, enzyme catalysis, and cell signaling, often through phosphorylation or modification of its phenolic hydroxyl group peptide.comadvancedchemtech.com. As a derivative of tyrosine, this compound facilitates the controlled incorporation of this important residue into synthetic peptides. This is particularly vital in advanced research areas such as the synthesis of phosphorylated peptides (Tyr(P)) or peptides with other modified tyrosine residues, which were previously challenging to synthesize under harsher conditions nih.govresearchgate.net. The ability to precisely introduce modified tyrosine residues allows researchers to study protein function, enzyme mechanisms, and develop novel biomaterials or therapeutic agents peptide.comadvancedchemtech.comnih.gov. For instance, Fmoc-Tyr(PO3tBu2)-OH, derived from this compound, has been instrumental in the synthesis of phosphotyrosine-containing peptides, enabling studies into signaling pathways nih.gov. Furthermore, researchers are exploring the incorporation of fluorinated tyrosine derivatives, synthesized from this compound, to enhance peptide hydrophobicity and alter biophysical properties for potential applications in drug discovery acs.org.
Evolution of Fmoc-Chemistry and its Impact on Peptide Synthesis Methodologies
The development of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry marked a significant advancement in peptide synthesis, largely supplanting older methods like the tert-butyloxycarbonyl (Boc) strategy altabioscience.comthermofisher.comamericanpeptidesociety.orglifetein.comnih.govcsic.es. Introduced in 1970 by Carpino and Han, Fmoc chemistry utilizes a base-labile protecting group for the α-amino terminus, typically removed with piperidine (B6355638) altabioscience.comlifetein.comnih.govactivotec.com. This contrasts with the Boc strategy, which relies on acid-labile protecting groups and often requires harsher deprotection conditions, such as trifluoroacetic acid (TFA) or even liquid hydrogen fluoride (B91410) (HF) altabioscience.comthermofisher.comamericanpeptidesociety.orglifetein.comnih.gov.
The mild deprotection conditions of Fmoc chemistry have several key advantages:
Reduced Side Reactions: The mild, base-catalyzed removal of the Fmoc group minimizes peptide degradation and side reactions that can occur under acidic conditions altabioscience.comamericanpeptidesociety.orgnih.gov. This is particularly beneficial for sensitive amino acids or longer peptide sequences.
Orthogonal Protection: Fmoc chemistry is typically paired with acid-labile side-chain protecting groups (e.g., tert-butyl ethers), creating an orthogonal protection scheme. This allows for selective deprotection of the N-terminus without affecting the side chains or the peptide-resin linkage, and subsequent removal of side-chain protection and cleavage from the resin under acidic conditions altabioscience.comiris-biotech.deacs.orgnih.govcsic.es.
The widespread adoption of Fmoc chemistry has led to a dramatic increase in the quality and yield of synthetic peptides, making them readily accessible for a broad range of academic and industrial applications, from fundamental research to the development of peptide-based therapeutics altabioscience.comacs.orgthermofisher.comresearchgate.netnih.gov. The availability of a diverse array of Fmoc-protected amino acids, including various derivatives of tyrosine, has been crucial to this success altabioscience.compeptide.comresearchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZCTMTWRHEBIN-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918847 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92954-90-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for Peptide Synthesis Utilizing Fmoc Tyr Oh and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Tyr-OH
Solid-phase peptide synthesis (SPPS) is the predominant method for synthesizing peptides, and this compound derivatives are integral to its success.
Integration into Established Fmoc/tBu Synthesis Strategies
The most common strategy in Fmoc-SPPS is the Fmoc/tert-butyl (tBu) approach. In this method, the α-amino group is protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile tert-butyl (tBu) based groups. For tyrosine, the standard building block used is Fmoc-Tyr(tBu)-OH peptide.comacs.org. The tBu ether protects the phenolic hydroxyl group of tyrosine from unwanted acylation or other side reactions during the coupling of subsequent amino acids and the deprotection steps. Fmoc-Tyr(tBu)-OH is compatible with standard SPPS resins and coupling reagents, seamlessly integrating into the iterative process of peptide chain elongation acs.orgrsc.org.
Optimization of Coupling Reactions and Peptide Chain Elongation
The coupling of Fmoc-Tyr(tBu)-OH to the growing peptide chain requires careful optimization to ensure high efficiency and minimize side reactions, such as racemization. Common coupling reagents employed include carbodiimides (e.g., DIC, DCC) in combination with additives like HOBt or Oxyma Pure, or uronium/phosphonium-based reagents such as HBTU, HATU, or PyBOP acs.orgnih.govdokumen.pub.
Research has shown that while tyrosine can be coupled efficiently, specific conditions are crucial. For instance, using DIC/Oxyma in DMF has been reported to achieve quantitative couplings of this compound without significant impurities amazonaws.com. However, tyrosine's steric bulk and the potential for O-acylation if not properly protected can influence coupling kinetics peptide.com. Optimization often involves adjusting the equivalents of coupling reagents, reaction times, and temperatures. Studies comparing coupling reagents for tyrosine have indicated that reagents like HATU or COMU, when used with appropriate bases, can minimize racemization, a critical concern when incorporating chiral amino acids researchgate.net.
Table 1: Common Coupling Reagents and Conditions for Fmoc-Tyr(tBu)-OH
| Coupling Reagent System | Additives/Base | Solvent | Typical Reaction Time | Notes on Efficiency/Racemization |
| DIC/Oxyma Pure | - | DMF | ~1.5 hours | High efficiency, low racemization amazonaws.com |
| HBTU/HOBt | DIEA | DMF | Variable | Widely used, generally efficient |
| HATU | DIEA | DMF/NMP | Variable | Effective for hindered amino acids |
| PyBOP | DIEA | DMF | Variable | Good for difficult couplings |
Note: DIEA: N,N-Diisopropylethylamine; DMF: N,N-Dimethylformamide; NMP: N-Methyl-2-pyrrolidone.
Strategies for Fmoc and Side-Chain Deprotection Post-Synthesis
Fmoc Deprotection: After each amino acid coupling step, the N-terminal Fmoc group is removed to expose the free amine for the next coupling. This is typically achieved using a solution of 20-50% piperidine (B6355638) in DMF. The reaction is rapid, usually complete within minutes, and monitoring via a ninhydrin (B49086) test confirms the absence of the Fmoc group rsc.orgnih.govdokumen.pub.
Side-Chain and Cleavage Deprotection: Upon completion of peptide chain assembly on the solid support, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed. For Fmoc-Tyr(tBu)-OH, the tBu protecting group on the tyrosine side chain is acid-labile. The cleavage cocktail commonly consists of trifluoroacetic acid (TFA) in combination with scavengers. Scavengers such as triisopropylsilane (B1312306) (TIS), water, or thioanisole (B89551) are essential to quench reactive carbocations generated during deprotection, thereby preventing side reactions with sensitive amino acid residues like tyrosine nih.govamazonaws.comresearchgate.net. The use of scavengers is particularly important for tyrosine to avoid alkylation of the phenolic hydroxyl group or other modifications.
Table 2: Common TFA Cleavage Cocktails and Scavenger Roles for Tyrosine-Containing Peptides
| Primary Acid | Scavengers | Typical Concentration | Role of Scavengers |
| TFA | TIS, Water, Thioanisole, EDT | 90-95% TFA | Quench carbocations, prevent alkylation of tyrosine phenolic hydroxyl, protect tryptophan from oxidation, scavenge reactive species. |
| TFA | TIS, Water | 95% TFA | Standard cocktail for general deprotection. |
| TFA | Water, Phenol, Thioanisole, TIS, Etanethiol | 90-95% TFA | More robust cocktail for complex peptides or those with sensitive residues. |
Note: TIS: Triisopropylsilane; EDT: Ethanedithiol; TFA: Trifluoroacetic Acid.
Solution-Phase Peptide Synthesis Approaches Involving this compound
While SPPS is dominant for Fmoc chemistry, solution-phase peptide synthesis (LPPS) is also feasible. In LPPS, this compound (or its protected derivative) is coupled to a C-terminally protected peptide fragment in solution. This approach typically involves purification steps, such as crystallization or chromatography, after each coupling or after the assembly of several fragments. LPPS can be advantageous for the synthesis of very large peptides or for specific modifications and can offer higher yields and purity for certain sequences compared to SPPS, although it is generally more labor-intensive dokumen.pubescholarship.org. The principles of coupling and protection remain similar, but the isolation and purification of intermediates are critical.
Advancements in Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) Strategies
Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) represents a significant advancement aiming to reduce the number of protecting groups used, thereby simplifying the synthesis, reducing waste, and potentially lowering costs, aligning with green chemistry principles rsc.orgamazonaws.comscribd.comresearchgate.netresearchgate.net. This strategy often involves the direct use of side-chain unprotected amino acids, including this compound.
The incorporation of side-chain unprotected this compound in MP-SPPS presents challenges, primarily the potential for O-acylation of the phenolic hydroxyl group during coupling reactions peptide.com. However, research has demonstrated that optimized coupling conditions, such as using specific reagent combinations like DIC/Oxyma or HATU/DIEA in solvents like DMF or greener alternatives, can achieve efficient coupling of unprotected tyrosine with minimal side reactions rsc.orgamazonaws.comresearchgate.net. For instance, DIC/Oxyma has been shown to facilitate quantitative couplings of this compound in DMF without detectable impurities amazonaws.com.
Table 3: Comparison of Protection Strategies for Tyrosine in SPPS
| Strategy | Tyrosine Building Block | Side-Chain Protection | Key Advantages | Key Challenges |
| Fmoc/tBu SPPS | Fmoc-Tyr(tBu)-OH | tert-Butyl (tBu) | Robust, well-established, minimizes side reactions, high purity achievable. | Requires two-step deprotection (Fmoc base-labile, tBu acid-labile), larger waste generation. |
| MP-SPPS | This compound | None (or labile) | Simpler, greener, potentially higher atom economy, reduced TFA usage. | Risk of O-acylation, potential for other side reactions, requires careful optimization of coupling conditions. |
| Other Strategies | Fmoc-Tyr(P)-OH | Phosphate (B84403) protection | For phosphorylated peptides. | Requires specialized reagents, specific deprotection conditions. |
MP-SPPS strategies have successfully incorporated unprotected tyrosine into complex peptides, such as vasopressin and etelcalcetide-1, demonstrating the feasibility and efficiency of this approach rsc.orgresearchgate.net. These advancements highlight the ongoing efforts to develop more sustainable and efficient peptide synthesis methodologies.
Compound List:
this compound (Nα-9-fluorenylmethyloxycarbonyl-L-tyrosine)
Fmoc-Tyr(tBu)-OH (Nα-9-fluorenylmethyloxycarbonyl-O-tert-butyl-L-tyrosine)
Fmoc-Tyr(P)-OH (Nα-9-fluorenylmethyloxycarbonyl-O-phosphoryl-L-tyrosine derivatives)
DIC (N,N'-Diisopropylcarbodiimide)
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
DMF (N,N-Dimethylformamide)
TFA (Trifluoroacetic Acid)
TIS (Triisopropylsilane)
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HOBt (1-Hydroxybenzotriazole)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
DIEA (N,N-Diisopropylethylamine)
Piperidine
EDT (Ethanedithiol)
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)bis(dimethylamino)-morpholino-uronium hexafluorophosphate)
Mtt (4-methyltrityl)
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)
Trt (Trityl)
Boc (tert-Butyloxycarbonyl)
Z/Cbz (Benzyloxycarbonyl)
tBu (tert-Butyl)
Advanced Side Chain Protection Strategies for Tyrosine in Fmoc Chemistry
O-tert-Butyl (tBu) Protection in Fmoc-Tyr(tBu)-OH
The use of a tert-butyl (tBu) ether to protect the phenolic hydroxyl group of tyrosine, yielding Fmoc-Tyr(tBu)-OH, is a cornerstone of modern Fmoc-based SPPS. This strategy is widely adopted due to its reliability, efficiency, and compatibility with standard synthesis protocols. The tBu group is sufficiently robust to withstand the repeated basic treatments required for Fmoc group removal, yet it is readily cleaved under acidic conditions during the final deprotection step.
By effectively masking the hydroxyl group, Fmoc-Tyr(tBu)-OH ensures that the amino acid behaves predictably, reacting only at the desired carboxyl group for peptide bond formation. This prevention of side-chain acylation is crucial for maintaining the integrity of the growing peptide chain. Furthermore, it enhances coupling efficiency by preventing the unproductive consumption of the activated amino acid, which would otherwise be partially consumed in the side reaction. The use of Fmoc-Tyr(tBu)-OH streamlines the synthetic process, leading to higher purity of the crude peptide and simplifying subsequent purification steps.
| Protecting Group | Protected Functionality | Key Advantage | Impact on Synthesis |
|---|---|---|---|
| tert-Butyl (tBu) | Phenolic Hydroxyl (-OH) | Prevents side-chain acylation during coupling steps. | Increases peptide purity, enhances coupling efficiency, and simplifies purification. |
The Fmoc/tBu protection strategy is a classic example of an orthogonal system in peptide chemistry. Orthogonality ensures that specific protecting groups can be removed under distinct chemical conditions without affecting others. In this case, the N-terminal Fmoc group is labile to bases, typically a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), while the Tyr(tBu) side-chain protection is stable under these conditions.
| Protecting Group | Chemical Lability | Typical Reagent | Stability |
|---|---|---|---|
| Fmoc (α-Amino) | Base-Labile | 20% Piperidine in DMF | Stable to acid (TFA) |
| tBu (Side-Chain) | Acid-Labile | 95% Trifluoroacetic Acid (TFA) | Stable to base (Piperidine) |
O-Ethyl (Et) Protection in Fmoc-Tyr(Et)-OH
An alternative to the tBu group for tyrosine side-chain protection is the ethyl (Et) ether, found in the derivative Fmoc-Tyr(Et)-OH. This modification offers different physicochemical properties that can be leveraged for specific applications in peptide design.
Fmoc-O-ethyl-L-tyrosine is noted for its enhanced solubility and stability, which are favorable properties in a synthetic building block. It is utilized in solid-phase peptide synthesis and is compatible with various coupling reagents, allowing for efficient incorporation into complex peptide sequences.
Phosphorylation Protection Strategies
The synthesis of phosphopeptides, which are crucial for studying cellular signaling pathways, requires a specialized approach to protect the phosphate (B84403) group on phosphotyrosine (pTyr). One of the most effective methods in Fmoc chemistry involves the use of tert-butyl groups to protect the phosphate moiety.
The derivative Fmoc-Tyr(PO3tBu2)-OH provides a simple and efficient method for the synthesis of phosphotyrosine-containing peptides. This approach is advantageous compared to other strategies, such as those using methyl (Me) or benzyl (B1604629) (Bzl) phosphate protection. For instance, methyl-protected derivatives can be unstable to the piperidine used for Fmoc removal, and their final deprotection requires harsh conditions. Partially protected benzyl derivatives can present challenges during coupling reactions.
The di-tert-butyl protection of the phosphate group is fully compatible with the standard Fmoc/tBu synthesis strategy. The tBu groups on the phosphate are stable during peptide chain elongation and are removed simultaneously with other acid-labile side-chain protecting groups and during the final cleavage of the peptide from the resin. This is typically achieved with a single acidolytic treatment, such as with TFA, which simplifies the entire process and leads to high yields of the desired phosphopeptide.
| Derivative | Key Feature | Deprotection Condition | Primary Advantage |
|---|---|---|---|
| Fmoc-Tyr(PO3tBu2)-OH | Di-tert-butyl protected phosphate | Acid-labile (TFA) | High stability during synthesis; simultaneous deprotection with cleavage. |
| Fmoc-Tyr(PO3Me2)-OH | Di-methyl protected phosphate | Harsh conditions required | Susceptible to partial cleavage by piperidine. |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Mono-benzyl protected phosphate | TFA or other acidolysis | Partially protected phosphate can cause issues during coupling. |
Dihydrogen Phosphate (PO3H2) Protection in Fmoc-Tyr(PO3H2)-OH
The use of Nα-Fmoc-O-phospho-L-tyrosine, or Fmoc-Tyr(PO3H2)-OH, represents a direct approach for incorporating phosphotyrosine into peptide sequences during Solid-Phase Peptide Synthesis (SPPS). nih.govcaymanchem.com In this strategy, the phosphate group is left unprotected, which simplifies the final deprotection steps as no additional reaction is needed to remove phosphate-protecting groups. sigmaaldrich-jp.com
Despite its apparent simplicity, this approach is fraught with challenges. The unprotected phosphate moiety, being a dianion at neutral pH, introduces significant difficulties during the peptide synthesis process. sigmaaldrich-jp.com Coupling reactions involving Fmoc-Tyr(PO3H2)-OH are often sluggish and inefficient. sigmaaldrich-jp.com To achieve satisfactory incorporation, specialized and highly efficient coupling reagents, such as HATU, are often required in conjunction with an excess of a non-nucleophilic base like diisopropylethylamine (DIPEA). sigmaaldrich-jp.com
| Property | Description |
| Compound Name | Fmoc-Tyr(PO3H2)-OH |
| Protection Strategy | Unprotected dihydrogen phosphate on the tyrosine side chain. |
| Key Advantage | No final deprotection of the phosphate group is required. sigmaaldrich-jp.com |
| Key Disadvantages | - Sluggish coupling reactions. sigmaaldrich-jp.com- Formation of intramolecular pyrophosphate linkages with adjacent pTyr residues. nih.gov- Requires specialized, highly active coupling reagents (e.g., HATU). sigmaaldrich-jp.com |
| Common Application | Synthesis of peptides with single, non-adjacent phosphotyrosine residues. |
Dibenzyl Phosphate (PO3Bzl2) Protection in Fmoc-Tyr(PO3BzL2)-OH
To overcome the issues associated with the unprotected phosphate group in Fmoc-Tyr(PO3H2)-OH, a common strategy is to mask the phosphate hydroxyl groups with protecting groups. The use of benzyl (Bzl) groups led to the development of Fmoc-Tyr(PO3Bzl2)-OH. peptide.com In this derivative, the phosphate is protected as a dibenzyl ester, which neutralizes its negative charge and improves its compatibility with standard Fmoc-SPPS conditions.
The fully protected dibenzyl phosphate derivative generally couples smoothly and efficiently using a variety of standard coupling reagents, avoiding the sluggishness observed with the unprotected counterpart. peptide.comnih.gov However, a significant drawback of this protecting group strategy emerges during the iterative Fmoc deprotection steps. The benzyl groups on the phosphate are not entirely stable to the basic conditions required for Fmoc group removal, typically treatment with piperidine. peptide.com
During the piperidine treatment, one of the benzyl groups can be cleaved, converting the dibenzyl phosphate into a monobenzyl phosphate [Fmoc-Tyr(PO(OBzl)OH)-OH]. peptide.com This partial deprotection reintroduces an acidic hydroxyl group on the phosphate, leading to the same complications encountered with partially protected building blocks. These include the potential for side reactions and the consumption of activated amino acid derivatives in subsequent coupling steps due to salt formation with the piperidine. peptide.com Consequently, while the initial coupling of Fmoc-Tyr(PO3Bzl2)-OH is efficient, its instability during subsequent synthesis cycles limits its utility for the straightforward synthesis of complex phosphopeptides. peptide.com
| Feature | Description |
| Compound Name | Fmoc-Tyr(PO3Bzl2)-OH |
| Protection Strategy | Phosphate group protected as a dibenzyl ester. |
| Coupling Efficiency | Generally high and compatible with all standard coupling methods. peptide.comnih.gov |
| Key Limitation | Susceptible to partial deprotection (monodebenzylation) by piperidine during Fmoc removal steps. peptide.com |
| Consequence of Limitation | Conversion to the monobenzyl phosphate derivative, which can complicate subsequent coupling steps. peptide.com |
Bis(dimethylamino)phosphoryl (PO(NMe2)2) Protection in Fmoc-Tyr(PO(NMe2)2)-OH
A more robust solution to the challenges of phosphotyrosine peptide synthesis is the use of a fully and stably protected building block, such as Fmoc-Tyr(PO(NMe2)2)-OH. In this derivative, the phosphate is protected as a phosphorodiamidate, which is stable to the standard conditions of Fmoc-SPPS.
This full protection strategy confers several advantages. The bis(dimethylamino)phosphoryl group is stable to the basic conditions used for Fmoc removal, so it does not suffer from premature deprotection like the dibenzyl phosphate group. sigmaaldrich-jp.compeptide.com It also completely masks the acidic nature of the phosphate, which eliminates the risk of pyrophosphate formation and circumvents the incompatibility with certain coupling reagents like PyBOP® and carbodiimides that can be problematic with partially protected phosphate groups. sigmaaldrich-jp.com The improved solubility and stability of Fmoc-Tyr(PO(NMe2)2)-OH allow for its incorporation using standard coupling protocols without the need for increased reagent excesses. sigmaaldrich-jp.com
The regeneration of the phosphotyrosine residue from the phosphodiamidate is achieved during the final cleavage from the resin. This requires treatment with a strong acid, typically trifluoroacetic acid (TFA), containing a significant percentage of water (e.g., 10%) to facilitate the acid-catalyzed hydrolysis of the P-N bonds. peptide.com This step effectively removes the protecting groups and yields the desired phosphopeptide.
| Aspect | Details |
| Compound Name | Fmoc-Tyr(PO(NMe2)2)-OH |
| Protection Type | Fully protected phosphorodiamidate. |
| Stability | Stable to standard basic Fmoc deprotection conditions (piperidine). sigmaaldrich-jp.compeptide.com |
| Advantages | - Eliminates pyrophosphate formation. sigmaaldrich-jp.com- Compatible with a wide range of standard coupling reagents. sigmaaldrich-jp.com- No need for increased reagent excess in subsequent couplings. sigmaaldrich-jp.com- Improved solubility properties. sigmaaldrich-jp.com |
| Deprotection | Acid-catalyzed hydrolysis, typically with TFA containing 10% water, during final cleavage. peptide.com |
Sulfation Protection Strategies
Neopentyl (nP) Protection in Fmoc-Tyr(SO3nP)-OH
Tyrosine O-sulfation is a critical post-translational modification, but the synthesis of sulfated peptides is challenging due to the acid lability of the sulfate (B86663) ester bond. sigmaaldrich-jp.comnih.gov Direct incorporation of unprotected sulfotyrosine often leads to significant degradation during the final TFA-mediated cleavage from the resin. sigmaaldrich-jp.com To address this, protection of the sulfate group is necessary. The neopentyl (nP) group has emerged as a promising protecting group for this purpose. sigmaaldrich-jp.comnih.gov
The Fmoc-Tyr(SO3nP)-OH building block allows for the incorporation of a protected sulfotyrosine residue using standard Fmoc-SPPS protocols. sigmaaldrich-jp.com The bulky neopentyl group sterically hinders nucleophilic attack and provides stability under the conditions of peptide synthesis. This derivative is readily soluble in common SPPS solvents like DMF and NMP and can be coupled using standard activation methods without issue. sigmaaldrich-jp.com
Stability Profile in Fmoc-SPPS Conditions
The stability of the neopentyl protecting group is a key feature of this strategy. It is designed to be robust under the conditions required for peptide chain elongation and final cleavage.
Stability to Piperidine : The nP group is stable to the basic conditions of Fmoc deprotection, showing no degradation upon repeated treatments with piperidine. nih.govsigmaaldrich-jp.com This ensures the integrity of the protected sulfate group throughout the synthesis.
Stability to TFA : The nP sulfate ester is also stable to the strong acidic conditions of TFA-mediated cleavage. sigmaaldrich-jp.comiris-biotech.de This is a significant advantage, as it protects the sensitive tyrosine sulfate from hydrolysis and desulfation, which are major side reactions with unprotected approaches. sigmaaldrich-jp.comnih.gov However, it is noted that prolonged exposure to TFA during cleavage should be avoided, as some minor loss of the nP group can occur. sigmaaldrich-jp.com Cleavage times of around 1.5 hours are generally recommended to minimize this side reaction. sigmaaldrich-jp.com
After the peptide is cleaved from the resin, the nP group must be removed in a separate step. This is typically achieved under mild conditions by treatment with a strong, unhindered nucleophile, such as sodium azide (B81097) in DMF, or by solvolysis with aqueous ammonium (B1175870) acetate (B1210297). sigmaaldrich-jp.comnih.goviris-biotech.de
| Condition | Stability of Neopentyl (nP) Group |
| Fmoc Deprotection (Piperidine) | Stable nih.govsigmaaldrich-jp.com |
| Resin Cleavage (TFA) | Generally stable, but prolonged exposure can cause some cleavage. sigmaaldrich-jp.com |
| Post-Cleavage Deprotection | Cleaved with reagents like sodium azide or aqueous ammonium acetate. sigmaaldrich-jp.comiris-biotech.de |
Post-Cleavage Deprotection via Sodium Azide or Ammonium Acetate
The synthesis of sulfotyrosine-containing peptides is often hampered by the acid-lability of the sulfate ester, which can lead to significant desulfation during standard trifluoroacetic acid (TFA) cleavage from the resin. sigmaaldrich-jp.com To circumvent this, protecting groups for the sulfate moiety have been developed. One such strategy involves the use of a neopentyl (nP) group to protect the sulfate as a neutral sulfate diester, Fmoc-Tyr(SO3nP)-OH. sigmaaldrich-jp.comnih.gov This protecting group is stable to the basic conditions used for Fmoc removal (piperidine) and to the acidic conditions of TFA cleavage. sigmaaldrich-jp.com
Following cleavage of the peptide from the solid support, the nP group is selectively removed in solution. This post-cleavage deprotection can be effectively achieved using small, potent nucleophiles. sigmaaldrich-jp.com Two common reagents for this purpose are sodium azide (NaN₃) and ammonium acetate (CH₃COONH₄). sigmaaldrich-jp.com
The deprotection with sodium azide is typically carried out by dissolving the nP-protected peptide in a solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and treating it with an excess of sodium azide at an elevated temperature, for instance, 50 °C overnight. sigmaaldrich-jp.com Following the reaction, the excess azide can be removed by solid-phase extraction (SPE) or reversed-phase high-performance liquid chromatography (RP-HPLC) using non-acidic buffers. sigmaaldrich-jp.com
Alternatively, for some peptides, the nP group can be removed under milder conditions using a concentrated solution of ammonium acetate. sigmaaldrich-jp.com The peptide is dissolved in approximately 2 M ammonium acetate and incubated at 37 °C overnight. sigmaaldrich-jp.comnih.gov The deprotected sulfated peptide can then be purified by RP-HPLC, preferably using ammonium acetate-based buffers at a neutral pH to prevent any loss of the sulfate group. sigmaaldrich-jp.com It has been observed that in some cases, deprotection with ammonium acetate may be less effective, and sodium azide is required to achieve complete removal of the nP group. sigmaaldrich-jp.com
| Deprotection Reagent | Typical Conditions | Post-Reaction Workup |
| Sodium Azide (NaN₃) | 10 equivalents in DMSO or DMF, 50 °C, overnight. sigmaaldrich-jp.com | SPE or RP-HPLC with non-acidic buffers. sigmaaldrich-jp.com |
| Ammonium Acetate | 2 M solution, 37 °C, overnight. sigmaaldrich-jp.comnih.govnih.gov | Direct purification by RP-HPLC with ammonium acetate buffers. sigmaaldrich-jp.com |
Pentafluorophenyl (SO₂ONp) and Sodium Salt (SO₃Na) Protection in Fmoc-Tyr(SO₂ONp)-OH / Fmoc-Tyr(SO₃Na)-OH
The direct incorporation of sulfotyrosine using Fmoc-Tyr(SO₃Na)-OH presents challenges in solid-phase peptide synthesis. nih.gov Issues such as poor resin swelling and difficult subsequent coupling steps can arise, particularly when multiple sulfotyrosine residues are incorporated. nih.gov To address these issues, alternative strategies involving sulfate protection have been developed.
One such strategy employs the neopentyl (nP) group, as discussed previously, leading to the Fmoc-Tyr(SO₂ONp)-OH building block (the search results use "nP" and "neopentyl" interchangeably with SO₂ONp). This derivative, being a neutral sulfate diester, offers excellent solubility in standard SPPS solvents like DMF and N-methyl-2-pyrrolidone (NMP), facilitating its use in automated synthesizers. sigmaaldrich-jp.com Unlike the sodium salt version which may require specific activation methods like HBTU/DIPEA, Fmoc-Tyr(SO₂ONp)-OH can be coupled using any standard coupling method. sigmaaldrich-jp.com
The neopentyl-protected sulfate is stable during TFA cleavage, although prolonged exposure to TFA should be avoided to prevent partial loss of the nP group. sigmaaldrich-jp.com Peptides containing the Tyr(SO₃nP) modification are more hydrophobic and thus are retained longer on RP-HPLC columns compared to their unprotected or sulfated counterparts, a property that can be used to monitor the progress of the deprotection reaction. sigmaaldrich-jp.com
Overcoming Synthetic Difficulties in Sulfotyrosine Peptide Generation
The generation of sulfotyrosine-containing peptides is a significant challenge in peptide chemistry due to the inherent instability of the tyrosine-O-sulfate ester bond under acidic conditions. sigmaaldrich-jp.com Direct incorporation of Fmoc-Tyr(SO₃⁻)-OH can lead to desulfation during the final TFA-mediated cleavage from the resin. nih.gov Several strategies have been developed to overcome this critical issue.
One of the most successful approaches is the use of a protecting group for the sulfate moiety that is stable to the conditions of both Fmoc deprotection (piperidine) and TFA cleavage. sigmaaldrich-jp.com The neopentyl (nP) group has proven to be particularly effective in this regard. sigmaaldrich-jp.combiosyn.com The resulting Fmoc-Tyr(SO₃nP)-OH monomer can be synthesized and incorporated into peptides using standard Fmoc-SPPS protocols. nih.gov After the peptide is assembled and cleaved from the resin, the nP group is removed in a separate post-cleavage step as described in section 3.4.1.2. sigmaaldrich-jp.comnih.gov
Other protecting groups that have been explored include trichloroethyl (TCE) and dichlorovinyl (DCV). sigmaaldrich-jp.comuwaterloo.ca Another innovative approach involves the incorporation of a fluorosulfated tyrosine derivative, Fmoc-Tyr(OSO₂F)-OH. nih.gov This analog is stable to standard SPPS and cleavage conditions. The fluorosulfate (B1228806) group is then converted to the sulfate ester post-cleavage using basic ethylene (B1197577) glycol. nih.gov This method provides an efficient route to sulfotyrosine peptides in high yield. nih.gov
| Strategy | Key Features |
| Sulfate Protection (e.g., neopentyl) | Sulfate is protected as a stable diester; Deprotection occurs post-cleavage. sigmaaldrich-jp.comnih.gov |
| Fluorosulfate Analog | A stable fluorosulfate is incorporated; Converted to sulfate post-cleavage. nih.gov |
| Post-Translational Sulfation | Tyrosine is sulfated on-resin after selective deprotection of its side chain. nih.gov |
Propargyl Protection in Fmoc-Tyr(propargyl)-OH for Bioorthogonal Applications
The propargyl group serves as a versatile protecting group for the hydroxyl function of tyrosine, rendering it as Fmoc-Tyr(propargyl)-OH. chemimpex.comiris-biotech.de More importantly, the terminal alkyne functionality of the propargyl group makes it a powerful tool for bioorthogonal chemistry. chemimpex.com Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org
The alkyne handle introduced via Fmoc-Tyr(propargyl)-OH allows for the selective modification of peptides and proteins through "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). chemimpex.comacs.org These reactions enable the conjugation of a wide variety of molecules, such as fluorescent dyes, imaging agents, and drug molecules, to the peptide of interest with high efficiency and specificity. chemimpex.com
Fmoc-L-Tyr(propargyl)-OH is a key building block in solid-phase peptide synthesis for introducing this unique functionality. chemimpex.com Its use facilitates the development of novel bioconjugates and targeted therapeutics. chemimpex.com
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| Fmoc-L-Tyr(propargyl)-OH | 1204595-05-0 | C₂₇H₂₃NO₅ | 441.48 g/mol |
2-Chlorotrityl (Clt) Protection in Fmoc-Tyr(Clt)-OH for On-Resin Modifications
The 2-chlorotrityl (Clt) group is a highly acid-labile protecting group used for the side chains of several amino acids, including tyrosine, to give Fmoc-Tyr(Clt)-OH. iris-biotech.deiris-biotech.de A key advantage of the Clt group is its selective removal under very mild acidic conditions, such as 1% TFA in dichloromethane, while other more robust acid-labile protecting groups like tert-butyl (tBu) remain intact. iris-biotech.de
This orthogonality allows for the selective deprotection of the tyrosine side chain while the peptide is still attached to the resin. iris-biotech.de The exposed hydroxyl group can then undergo a variety of on-resin modifications, such as phosphorylation, sulfonation, PEGylation, or conjugation with other molecules like dyes or glycol building blocks. iris-biotech.de This strategy is highly valuable for the synthesis of complex, site-specifically modified peptides. The use of 2-chlorotrityl resin in conjunction with Fmoc-Tyr(Trt)-OH (a related trityl protecting group) has also been shown to enable the synthesis of peptides that are selectively deprotected at the tyrosine side chain upon cleavage from the resin with mild acid mixtures. nih.gov
| Protecting Group | Selective Deprotection Condition | Application |
| 2-Chlorotrityl (Clt) | 1% TFA in Dichloromethane. iris-biotech.de | On-resin phosphorylation, sulfonation, PEGylation, etc. iris-biotech.de |
Chemical Modification and Derivatization of Fmoc Tyr Oh for Functional Applications
Synthesis of Novel Tyrosine-Based Derivatives
The phenolic hydroxyl group and the aromatic ring of tyrosine provide sites for extensive chemical modification, leading to novel amino acid derivatives with tailored properties.
Table 1: Synthesis of Modified Tyrosine Derivatives
| Derivative Name | Precursor | Key Reaction(s) | Yield (approx.) | Reference |
| Fmoc-3-iodo-L-tyrosine | Fmoc-Tyr-OH | Iodination (e.g., I₂, Ag₂SO₄/MeOH) | Varies | researchgate.netbiosynth.comiris-biotech.denih.govlookchem.com |
| Fmoc-Tyr(tBu)-OH | This compound | tert-butylation of hydroxyl group | High | researchgate.netadvancedchemtech.compeptide.comchemimpex.com |
| Bi-aryl Tyrosine Derivative | Fmoc-3-iodo-Tyr-OH | Suzuki-Miyaura cross-coupling | Varies | researchgate.netbeilstein-journals.orgnih.gov |
| Fmoc-Tyr(PO₃tBu₂)-OH | This compound | Phosphorylation with di-t-butyl N,N-diethyl-phosphoramidite | High | nih.gov |
| Fmoc-(CF₃S)Tyr-OH | This compound | Trifluoromethylthiolation | 77% | acs.org |
Site-Specific Incorporation of Non-Canonical Amino Acids into Peptides
Fmoc-protected amino acids, including modified tyrosine derivatives, are fundamental to the site-specific incorporation of non-canonical amino acids (ncAAs) into peptides using solid-phase peptide synthesis (SPPS). By employing appropriately protected and activated this compound derivatives, researchers can precisely introduce modified tyrosine residues at desired positions within a peptide sequence. This strategy is critical for engineering peptides with enhanced properties, such as improved stability, altered conformation, or the introduction of novel functionalities for conjugation or biological activity acs.orgnih.govmdpi.comabyntek.comuni-konstanz.de. For instance, Fmoc-protected trifluoromethylthiolated tyrosine (CF₃S-Tyr) has been synthesized and incorporated into model peptides via SPPS to enhance their hydrophobicity acs.org.
Strategies for Conjugation with Biologically Relevant Molecules
The versatile nature of the tyrosine residue allows for its conjugation with a wide array of biologically relevant molecules, including fluorescent dyes, drugs, and targeting ligands. Strategies often leverage the phenolic hydroxyl group or the aromatic ring.
Bioconjugation via Tyrosine Click Chemistry: Advanced "click" chemistry approaches, such as the "tyrosine-click (Y-click) reaction" using diazodicarboxyamide-based reagents, have emerged as highly selective methods for tyrosine-specific functionalization of biomolecules researchgate.net. Other methods include diazonium reagents and sulfur-fluoride exchange (SuFEx) rsc.org. These techniques enable the attachment of various payloads, such as fluorophores or biotin, to specific tyrosine residues in peptides and proteins rsc.orgresearchgate.netacs.org.
Polymer Conjugation: Tyrosine residues can also serve as attachment points for polymers, such as polyethylene (B3416737) glycol (PEG), to improve peptide solubility, stability, and circulation time acs.org. Diazonium-mediated targeting of tyrosine residues has been employed for direct polymer conjugation.
Enzymatic Modifications: While not directly involving this compound as a reagent, it is worth noting that enzymatic systems, such as tyrosinase and catechol-O-methyltransferase (COMT), can selectively modify tyrosine residues in peptides and proteins, for example, through hydroxylation or methoxylation acs.org.
Table 2: Strategies for Conjugation with Biologically Relevant Molecules
| Conjugation Strategy | Target Moiety | Example Molecules Conjugated | Key Reaction Type/Reagent | Outcome/Application | Reference |
| Tyrosine Click Chemistry | Phenolic side chain of Tyrosine | Fluorophores, Biotin, Azides | Diazodicarboxyamide, Aryl fosylates, Azides | Labeling, imaging, bioconjugation | researchgate.netrsc.orgresearchgate.netacs.org |
| Polymer Conjugation | Tyrosine residue | Polyethylene Glycol (PEG) | Diazonium salts | Improved pharmacokinetics, stability | acs.org |
| Palladium-Catalyzed Cross-Coupling | 3-Iodo-Tyrosine derivative | Various organic moieties, Fluorescent tags | Suzuki-Miyaura coupling | Bi-aryl structures, functionalized peptides | researchgate.netbeilstein-journals.orgnih.gov |
| Phosphorylation | Tyrosine hydroxyl group | Phosphate (B84403) groups (e.g., -PO₃tBu₂) | Phosphoramidite reagents | Synthesis of phosphotyrosine-containing peptides | nih.gov |
| Trifluoromethylthiolation | Aromatic ring of Tyrosine | CF₃S group | Electrophilic trifluoromethanesulfenamide reagent | Enhanced hydrophobicity, modified peptide properties | acs.org |
Compound List:
this compound (N-α-(9-Fluorenylmethyloxycarbonyl)-L-tyrosine)
Fmoc-Tyr(tBu)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine)
Fmoc-3-iodo-L-tyrosine
Fmoc-Tyr(PO₃tBu₂)-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-O-(di-tert-butyl phosphate)-L-tyrosine)
Fmoc-(CF₃S)Tyr-OH (N-α-(9-Fluorenylmethyloxycarbonyl)-O-(trifluoromethylthio)-L-tyrosine)
Bi-aryl Tyrosine Derivative
3-Iodo-L-tyrosine
L-Tyrosine
α,α-disubstituted amino acids (dAAs)
4-aminopiperidine-4-carboxylic acid (Api)
Leucine enkephalin
Salmon calcitonin (sCT)
N-methylated luminol (B1675438) derivative
Aryl fosylate
Rhodamine-conjugated aryl fosylate (Rho-Fs)
Polyethylene glycol (PEG)
Applications in Peptide and Protein Research
Synthesis of Bioactive Peptides and Peptide Hormones
Fmoc-Tyr-OH and its protected variants are fundamental building blocks in the chemical synthesis of bioactive peptides and peptide hormones. peptide.com These synthetic peptides are crucial for research in drug development and understanding physiological functions. chemimpex.comchemimpex.com The stability and compatibility of this compound derivatives with various coupling reagents enhance the efficiency of creating complex peptide sequences with high purity and yield. chemimpex.compeptide.com
Derivatives such as Fmoc-Tyr(tBu)-OH, where the tyrosine hydroxyl group is protected by a tert-butyl group, are widely used in SPPS to prevent unwanted side reactions. discofinechem.comanaspec.com This protection strategy is essential for the successful synthesis of complex therapeutic peptides. chemimpex.com The incorporation of such modified tyrosine residues can also influence the structural and, consequently, the biological properties of the resulting peptides. For example, the inclusion of α-aminoisobutyric acid (Aib) in conjunction with Fmoc-Tyr(tBu)-OH can promote the formation of helical structures, which are important for the bioactivity of many peptides. chemimpex.com
Research has focused on the synthesis of various peptide-based therapeutics, including neuropeptides that target specific receptors in neurological disorders. The versatility of this compound derivatives allows for the fine-tuning of peptide sequences to achieve desired biological activities, making them invaluable in medicinal chemistry. chemimpex.com For instance, the plant peptide hormone phytosulfokine (PSK), which contains sulfated tyrosine residues, and its analogues have been synthesized using Fmoc-Tyr(SO2ONp)-OH to study their role in plant cell proliferation. rsc.org
Table 1: Examples of this compound Derivatives in Bioactive Peptide Synthesis
| Derivative | Application | Research Focus |
|---|---|---|
| Fmoc-Tyr(tBu)-OH | Solid-Phase Peptide Synthesis (SPPS) | Synthesis of therapeutic peptides with enhanced stability. discofinechem.comchemimpex.com |
| Fmoc-Tyr(2-Cltrt)-OH | SPPS | Development of neuropeptides for neurological disorders. |
| Fmoc-Tyr(SO2ONp)-OH | SPPS | Synthesis of sulfated peptides like phytosulfokine (PSK). rsc.org |
| Fmoc-Tyr(tBu)-Aib-OH | SPPS | Design of helical, biologically active peptides. chemimpex.com |
Role in Proteomics Studies
This compound and its derivatives are valuable reagents in the field of proteomics, which involves the large-scale study of proteins. discofinechem.comadvancedchemtech.com These compounds are utilized in solid-phase peptide synthesis techniques to create specific peptide sequences that can be used as standards or probes in proteomic analyses. discofinechem.com The ability to synthesize peptides with known sequences and modifications is crucial for the identification and quantification of proteins in complex biological samples.
A key application of this compound derivatives in proteomics is the selective modification and labeling of amino acid residues. iris-biotech.de By using derivatives with selectively removable protecting groups on the tyrosine side chain, researchers can introduce specific modifications at defined positions within a peptide sequence. For example, Fmoc-Tyr(2-ClTrt)-OH allows for the removal of the 2-chlorotrityl (Clt) group from the hydroxyl function under mild acidic conditions while the peptide is still attached to the solid support. sigmaaldrich.com This enables the selective modification of the tyrosine side chain, such as the attachment of labels or other functional groups, without affecting other parts of the peptide. iris-biotech.desigmaaldrich.com
This selective derivatization is crucial for various applications, including:
Fluorescent Labeling: Attaching fluorescent tags to specific tyrosine residues allows for the visualization of proteins in biological assays and improves detection methods. chemimpex.com
Bioconjugation: Peptides can be attached to other biomolecules, such as antibodies or drugs, to create targeted therapeutic or diagnostic agents. chemimpex.comchemimpex.com
Studying Protein Interactions: The introduction of specific modifications can help in elucidating the role of individual amino acid residues in protein-protein interactions. chemimpex.com
Table 2: Protecting Groups for Selective Tyrosine Modification
| Derivative | Side-Chain Protecting Group | Deprotection Condition | Application |
|---|---|---|---|
| Fmoc-Tyr(2-ClTrt)-OH | 2-Chlorotrityl (Clt) | 1% TFA in DCM | On-resin side-chain modification (e.g., labeling). iris-biotech.desigmaaldrich.com |
| Fmoc-Lys(Fmoc)-OH | Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine (B6355638) | Selective modification of lysine (B10760008) residues. peptide.com |
Research on Post-Translational Modifications (PTMs) in Peptides and Proteins
Post-translational modifications (PTMs) are crucial for regulating the function of most proteins in eukaryotic cells. sigmaaldrich-jp.com this compound derivatives are instrumental in synthesizing peptides that contain specific PTMs, which allows for detailed studies of their biological roles. iris-biotech.de Tyrosine is a key target for several important PTMs, including phosphorylation and sulfation. discofinechem.comadvancedchemtech.com
Tyrosine phosphorylation, catalyzed by protein-tyrosine kinases, is a key event in cellular signaling pathways. sigmaaldrich-jp.com The synthesis of phosphotyrosine-containing peptides is essential for studying these pathways, as well as for investigating the enzymes involved, such as protein-tyrosine phosphatases. sigmaaldrich-jp.comontosight.ai Several Fmoc-Tyr(P)-OH derivatives have been developed for this purpose, each with its own advantages and limitations.
Commonly used derivatives for introducing phosphotyrosine include:
Fmoc-Tyr(PO(OBzl)OH)-OH: This is a frequently used derivative, though the partially protected phosphate (B84403) can present challenges during peptide coupling. sigmaaldrich-jp.comsigmaaldrich.com
Fmoc-Tyr(PO3H2)-OH: This is a simpler and more cost-effective option, but the unprotected phosphate group can lead to sluggish coupling reactions. sigmaaldrich-jp.comsigmaaldrich.com
Fmoc-Tyr(PO(NMe2)2)-OH: The fully protected phosphate in this derivative improves solubility and avoids side reactions associated with the other derivatives. sigmaaldrich-jp.comsigmaaldrich.com
Fmoc-Tyr(PO3tBu2)-OH: This derivative can be prepared in high yield and is used in Fmoc/solid-phase peptide synthesis. nih.gov
The choice of derivative and coupling conditions is critical for the successful synthesis of phosphopeptides. sigmaaldrich.comsigmaaldrich.com These synthetic phosphopeptides are invaluable tools for studying protein-protein interactions involving phosphotyrosine-binding domains like SH2 and PTB. sigmaaldrich-jp.com
Tyrosine sulfation is another critical PTM that occurs on secreted and transmembrane proteins, playing a role in various biological processes, including protein-protein interactions. sigmaaldrich-jp.comiris-biotech.deiris-biotech.de However, studying tyrosine sulfation has been challenging due to the acid-lability of the sulfate (B86663) ester, which complicates peptide synthesis and analysis. sigmaaldrich-jp.comsigmaaldrich.com
To overcome these difficulties, this compound derivatives with protected sulfate groups have been developed. A notable example is Fmoc-Tyr(SO3nP)-OH , where the sulfate group is protected by a neopentyl (nP) group. sigmaaldrich-jp.comsigmaaldrich.comiris-biotech.de This protecting group is stable to the standard conditions of Fmoc-SPPS but can be removed after synthesis. sigmaaldrich-jp.com The development of such reagents has made the synthesis of sulfotyrosine-containing peptides more routine, facilitating research into the biological significance of this modification. sigmaaldrich.comsigmaaldrich.com These synthetic sulfopeptides are used to study the effects of site-specific tyrosine sulfation on peptide stability and activity. iris-biotech.deiris-biotech.de For instance, they are used to investigate the regulation of chemokine recognition by the site-specific sulfation of receptor peptides. iris-biotech.de
Table 3: this compound Derivatives for PTM Research
| PTM | Derivative | Key Features |
|---|---|---|
| Phosphorylation | Fmoc-Tyr(PO(OBzl)OH)-OH | Commonly used, partially protected phosphate. sigmaaldrich-jp.comsigmaaldrich.com |
| Phosphorylation | Fmoc-Tyr(PO3H2)-OH | Unprotected phosphate, cost-effective. ontosight.aisigmaaldrich.com |
| Sulfation | Fmoc-Tyr(SO3nP)-OH | Neopentyl-protected sulfate, stable in SPPS. sigmaaldrich-jp.comsigmaaldrich.comiris-biotech.de |
| Sulfation | Fmoc-Tyr(SO3Na)-OH | Used in SPPS with specific coupling methods. thieme-connect.de |
Contribution to Protein Engineering and Functional Design
This compound and its analogues are also employed in protein engineering to create proteins with novel or enhanced functions. chemimpex.comchemimpex.com By incorporating modified tyrosine residues into protein sequences, researchers can alter protein stability, folding, and interaction with other molecules. chemimpex.comchemimpex.com
Research in Neuroscience: Synthesis of Neuropeptides and Studies on Neurotransmitter Interactions
The foundational role of tyrosine as a precursor to key neurotransmitters, such as dopamine (B1211576) and norepinephrine, positions its N-terminally protected form, this compound, as a critical tool in neuroscience research. This compound and its derivatives are instrumental in the solid-phase peptide synthesis (SPPS) of neuropeptides and in creating molecular tools to probe the intricate interactions of neural signaling pathways. chemimpex.comchemimpex.com The ability to incorporate tyrosine or its modified versions into peptide chains allows researchers to investigate everything from receptor binding to the therapeutic potential of novel neuroprotective agents. chemimpex.com
A significant application of this compound derivatives is in the synthesis of "caged" neuropeptides. nih.gov These are peptides that have been chemically modified to be biologically inactive until they are "uncaged" by a specific trigger, typically UV light. A notable example is the synthesis of caged Neuropeptide Y (NPY). nih.gov Researchers have described a method using a novel derivative, N-Fmoc-O-(2-nitrobenzyl)-tyrosine, which can be incorporated into a peptide sequence via Fmoc-based SPPS. nih.gov The resulting caged NPY, containing a nitrobenzyl group on the tyrosine side chain, exhibits a binding affinity for its Y1 receptor that is one to two orders of magnitude lower than the unmodified NPY. nih.gov Upon irradiation with UV light, the photolabile nitrobenzyl group is cleaved, restoring the peptide's native structure and its full binding affinity. nih.gov This technique provides precise spatiotemporal control over neuropeptide activation, enabling detailed studies of receptor function in complex biological systems.
Furthermore, derivatives of this compound are employed to create peptides with enhanced stability or specific properties for studying neurotransmitter functions. chemimpex.comchemimpex.com For instance, Fmoc-Tyr(tBu)-Aib-OH is used in synthesizing neuropeptide analogues to better understand neurotransmitter interactions. chemimpex.com The incorporation of modified amino acids helps in designing peptides that can probe receptor binding sites and elucidate the effects of specific structural changes on brain chemistry. chemimpex.com
Recent research has also explored the use of this compound in developing novel drug delivery systems for neuroprotection. researchgate.net One study details the fabrication of a hydrogel composed of this compound and amygdalin (B1666031) (FTOA). researchgate.net This hydrogel acts as a scaffold with rheological properties similar to the brain, allowing for the sustained release of amygdalin. researchgate.net Animal studies demonstrated that this hydrogel significantly promoted neural-functional recovery and suppressed neural inflammation, highlighting the potential of this compound-based biomaterials in therapeutic applications for neurological damage. researchgate.net
The synthesis of phosphotyrosine-containing peptides, which are crucial in many signaling pathways, including those in the nervous system, is another key application. The use of Fmoc-Tyr(PO3tBu2)-OH, a derivative prepared from this compound, has been demonstrated in the successful solid-phase synthesis of phosphopeptides like Ala-Glu-Tyr(P)-Ser-Ala. nih.gov This approach overcomes challenges associated with other protecting groups, providing a reliable method for creating tools to study phosphorylation-dependent neural processes. nih.gov
The table below summarizes key research findings involving the use of this compound and its derivatives in neuroscience.
| Research Area | This compound Derivative Used | Key Findings |
| Caged Neuropeptides | N-Fmoc-O-(2-nitrobenzyl)-tyrosine | Synthesized caged Neuropeptide Y (NPY) with significantly reduced receptor binding affinity. UV irradiation restored full binding, allowing for controlled activation. nih.gov |
| Neuroprotective Hydrogels | This compound | Fabricated a hydrogel with amygdalin that promoted neural-functional recovery and suppressed inflammation in an animal model. researchgate.net |
| Phosphopeptide Synthesis | Fmoc-Tyr(PO3tBu2)-OH | Enabled the efficient solid-phase synthesis of Tyr(P)-containing peptides, crucial for studying signaling pathways. nih.gov |
| Neuropeptide Analogues | Fmoc-Tyr(tBu)-Aib-OH | Utilized to synthesize neuropeptides for studying neurotransmitter functions and interactions. chemimpex.comchemimpex.com |
Fmoc Tyr Oh in Materials Science and Nanotechnology Research
Supramolecular Self-Assembly of Modified Tyrosine Derivatives
The ability of Fmoc-protected amino acids, including Fmoc-Tyr-OH derivatives, to spontaneously organize into ordered structures through non-covalent interactions is a cornerstone of their utility in materials science. This phenomenon allows for the bottom-up fabrication of materials with precisely controlled architectures.
Formation of Defined Morphologies (Fibers, Spheres, Flower-like Structures)
This compound derivatives have been shown to self-assemble into a variety of well-defined nanostructures, including fibers, spheres, and flower-like aggregates. The specific morphology obtained is highly sensitive to the precise chemical structure of the derivative and the environmental conditions under which assembly occurs. For instance, N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tbu)-OH) has been observed to form spherical self-assembled structures at room temperature, which can transition into fiber-like structures upon heating researchgate.net. Similarly, other Fmoc-modified amino acids, such as Fmoc-Thr(tbu)-OH, can self-assemble into spheres at lower concentrations and dumbbell shapes at higher concentrations chemrxiv.orgresearchgate.net. Fmoc-Ser(tbu)-OH, another related derivative, can yield flower-like morphologies at lower concentrations and long rods at higher concentrations chemrxiv.orgresearchgate.net. The drying of Fmoc-L-tyrosine from specific solvent systems has also been reported to produce fibrous spherulites and flower-like supramolecular structures upc.edu. These diverse morphologies arise from the specific arrangement of molecules driven by intermolecular forces.
Influence of Environmental Conditions (Concentration, Temperature) on Self-Assembly Processes
The self-assembly process of this compound derivatives is significantly influenced by external parameters such as concentration and temperature. Researchers have systematically studied these effects to control the resulting nanostructures researchgate.netchemrxiv.orgresearchgate.netresearchgate.net. For example, increasing the concentration of Fmoc-Tyr(tbu)-OH can lead to changes in morphology, such as a transition from spheres to dumbbell shapes researchgate.netchemrxiv.orgresearchgate.net. Temperature also plays a critical role; heating can induce morphological transitions, transforming spheres into rods or altering the arrangement of flower-like structures into rods chemrxiv.orgresearchgate.net. The solvent composition and pH can also dictate the self-assembly pathways and the final structures formed, highlighting the tunability of these systems researchgate.net.
Mechanistic Insights into Self-Assembled Structure Formation
The self-assembly of this compound derivatives is driven by a combination of non-covalent interactions. These include:
π–π Stacking: The aromatic rings of the Fmoc group and the tyrosine side chain are prone to π–π stacking interactions, which contribute significantly to the stability and ordering of the assembled structures upc.edunih.govresearchgate.netfrontiersin.orgnih.govrsc.org.
Hydrogen Bonding: Hydrogen bonds, particularly between the peptide backbone and potentially the hydroxyl group of tyrosine, play a crucial role in directing the assembly and stabilizing the resulting networks nih.govresearchgate.netfrontiersin.orgrsc.org.
Hydrophobic Interactions: The hydrophobic nature of the Fmoc group and the aromatic side chain promotes self-association in aqueous environments nih.govresearchgate.netfrontiersin.orgacs.org.
Electrostatic Interactions: In some cases, such as with phosphorylated tyrosine derivatives or in the presence of specific ions, electrostatic interactions can also contribute to the self-assembly process researchgate.netrsc.org.
Studies using techniques like solution-state ¹H NMR have provided insights into the mechanisms governing these self-assembled structure formations researchgate.net. The precise balance and interplay of these forces dictate the final morphology, stability, and properties of the assembled nanomaterials.
Hydrogel Development and Biomedical Applications
This compound and its derivatives are highly effective as low-molecular-weight gelators, forming supramolecular hydrogels that are extensively explored for biomedical applications. These hydrogels are characterized by their ability to entrap large amounts of water within a three-dimensional self-assembled peptide network.
Design and Fabrication of Amino Acid-Based Hydrogelators
Fmoc-modified amino acids, including Fmoc-Tyr, are recognized as potent hydrogelators, often outperforming unmodified amino acids in forming stable hydrogel networks mdpi.comencyclopedia.pub. The Fmoc group is critical for initiating self-assembly, likely due to its hydrophobicity and aromaticity, which facilitate the necessary intermolecular interactions mdpi.comd-nb.info. This compound has been utilized in the design of novel hydrogels, such as the this compound-amygdalin hydrogel, which demonstrated sustained release of amygdalin (B1666031) and provided neuroprotection in preclinical models encyclopedia.pubresearchgate.net. Furthermore, Fmoc-Tyr derivatives, sometimes in combination with other functional groups or ions, can form hydrogels through various triggered assembly processes, including those involving silver ions or dephosphorylation researchgate.netencyclopedia.pubmdpi.com. The ability to form hydrogels under physiological conditions makes these Fmoc-amino acid derivatives attractive for biomedical applications where biocompatibility and controlled release are paramount mdpi.comencyclopedia.pubd-nb.infomdpi.com.
Engineering of Multi-Component Supramolecular Hydrogels with Tailored Properties
The development of multi-component supramolecular hydrogels by combining different Fmoc-protected amino acids or incorporating them with other molecules offers a powerful strategy to engineer materials with precisely tailored properties. For instance, binary mixtures of this compound with other Fmoc-protected tyrosine derivatives or phenylalanine derivatives have been studied to create gels with distinct structural and physical characteristics researchgate.netmdpi.com. The co-assembly of Fmoc-FF (diphenylalanine) with hexapeptides containing Phe-Tyr motifs has yielded multicomponent hydrogels with enhanced mechanical properties researchgate.netrsc.org.
The incorporation of other components, such as carbon nanotubes or graphene oxide into this compound-based hydrogels, has been explored to impart improved conductivity and interface properties mdpi.com. Furthermore, salt-induced self-assembly of Fmoc-tripeptides containing tyrosine (e.g., Fmoc-FFpY) in NaCl solutions has demonstrated that electrostatic interactions with sodium ions can modulate the rheological properties and nanofiber sizes, leading to tunable hydrogel characteristics rsc.org. These multi-component systems allow for the fine-tuning of mechanical strength, stability, and functionality, making them promising platforms for advanced applications in tissue engineering, drug delivery, and regenerative medicine.
Compound List:
Nα-(9-Fluorenylmethoxycarbonyl)-L-tyrosine (this compound)
N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tbu)-OH)
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH)
Nα-fluorenylmethyloxycarbonyl diphenylalanine (Fmoc-FF)
N-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L)
N-(9-Fluorenylmethoxycarbonyl)-L-lysine (Fmoc-K)
N-(9-Fluorenylmethoxycarbonyl)-L-methionine (Fmoc-Met)
N-(9-Fluorenylmethoxycarbonyl)-L-tryptophan (Fmoc-Trp)
N-(9-Fluorenylmethoxycarbonyl)-L-cysteine (Fmoc-Cys)
N-(9-Fluorenylmethoxycarbonyl)-L-threonine (Fmoc-Thr)
N-(9-Fluorenylmethoxycarbonyl)-L-serine (Fmoc-Ser)
this compound-amygdalin
Fmoc-DOPA-OH
Fmoc-Tyr(Bzl)-OH
Fmoc-FFpY (Fmoc-phenylalanine-phenylalanine-phosphotyrosine)
Fmoc-Tyr-Asp (Fmoc-YD)
Fmoc-Tyr-Lys (Fmoc-YK)
Research Methodologies for Characterization and Analysis of Fmoc Tyr Oh and Its Peptide Products
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of Fmoc-Tyr-OH from potential impurities and for the assessment of its enantiomeric purity. These techniques are also critical in monitoring the progress of peptide synthesis and in the purification of the final peptide products.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quality control of Fmoc-protected amino acids and subsequent peptides. Its high resolution and sensitivity make it ideal for both purity assessment and the critical task of enantioseparation.
For routine purity analysis of this compound, reversed-phase HPLC (RP-HPLC) is commonly utilized. This method separates compounds based on their hydrophobicity. A nonpolar stationary phase, typically a C18-silica column, is used in conjunction with a polar mobile phase, which is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with trifluoroacetic acid (TFA) frequently added as an ion-pairing agent to improve peak shape and resolution. The purity of this compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often guarantee a purity of ≥97.0% as determined by HPLC.
The enantiomeric purity of this compound is of paramount importance, as the presence of the D-enantiomer can lead to the synthesis of undesired diastereomeric peptides with potentially altered biological activities. phenomenex.com Chiral HPLC is the method of choice for this analysis. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, have proven to be highly effective for the enantioseparation of a wide range of N-Fmoc protected amino acids, including derivatives of tyrosine. phenomenex.comnih.govresearchgate.netmdpi.com The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times for the L- and D-enantiomers. vt.edu Mobile phases in chiral HPLC for Fmoc-amino acids often consist of a hydrocarbon-alcohol mixture for normal-phase chromatography or an aqueous-organic mixture for reversed-phase chromatography. phenomenex.commdpi.com The choice of the specific CSP and mobile phase composition is crucial for achieving baseline resolution of the enantiomers. phenomenex.comnih.gov For instance, cellulose-derived coated CSPs have demonstrated excellent performance in resolving N-Fmoc α-amino acids. nih.gov
Table 1: HPLC Methods for the Analysis of this compound Derivatives
| Analytical Goal | Stationary Phase | Mobile Phase | Key Findings |
| Enantioseparation | Lux Cellulose-2 and Lux Cellulose-3 (Polysaccharide-based CSPs) | Acetonitrile with Trifluoroacetic Acid (TFA) as an additive | Achieved baseline resolution for 15 and 13 N-Fmoc protected amino acids, respectively, in under 25 minutes. phenomenex.com |
| Enantioseparation | Chiralcel OD-H (Cellulose-derived coated CSP) | Not specified | Demonstrated the best performance among nine tested polysaccharide-derived CSPs for resolving N-Fmoc α-amino acids, achieving baseline separation for all analytes. nih.gov |
| Enantioseparation | CHIROBIOTIC R | Not specified | Shows unique selectivity for N-blocked amino acids, including many Fmoc derivatized amino acids. sigmaaldrich.com |
| Enantioseparation | CYCLOBOND II | Not specified | Demonstrates increased selectivity for compounds with fluorene (B118485) structures, such as the Fmoc protecting group. sigmaaldrich.com |
Capillary Electrophoresis (CE) offers a high-efficiency separation technique that serves as a valuable alternative and complementary method to HPLC for the analysis of this compound and its peptide products. CE separates molecules based on their charge-to-size ratio in an electric field. For the analysis of amino acids and their derivatives, various modes of CE can be employed, including capillary zone electrophoresis (CZE).
In the context of chiral separations, CE has emerged as a powerful tool. The enantiomers of amino acids can be resolved by incorporating a chiral selector into the background electrolyte. nih.gov Common chiral selectors used in CE for amino acid separations include cyclodextrins and their derivatives, macrocyclic antibiotics, and chiral surfactants. nih.govcreative-proteomics.commdpi.com The choice of chiral selector is critical and is often tailored to the specific amino acid derivative being analyzed. nih.govnih.gov For Fmoc-amino acids, the use of chiral selectors like octyl-β-thioglucopyranoside in combination with sodium dodecyl sulfate (B86663) (SDS) and cyclodextrin (B1172386) has been shown to provide effective enantiomeric separation. nih.gov
Spectroscopic Techniques for Structural Elucidation and Functional Analysis
Spectroscopic techniques are vital for confirming the chemical structure of this compound and for probing its properties and interactions in various environments. These methods provide information on the molecular framework, functional groups, and electronic characteristics of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. ¹H NMR, in particular, provides detailed information about the chemical environment of each proton in the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals allow for the unambiguous assignment of the protons in the fluorenyl, methoxycarbonyl, and tyrosine moieties.
For this compound, the aromatic protons of the Fmoc group typically appear as a series of multiplets in the downfield region of the spectrum (around 7.3-7.8 ppm). The protons of the tyrosine aromatic ring also resonate in this region, but with distinct chemical shifts and coupling patterns. The α-proton of the tyrosine backbone is a key diagnostic signal, usually appearing as a multiplet. The β-protons of the tyrosine side chain appear as a characteristic set of signals, often as doublets of doublets, due to their diastereotopic nature and coupling to the α-proton. The protons of the CH₂ and CH groups of the Fmoc moiety also have characteristic chemical shifts. scienceopen.com
Table 2: Representative ¹H NMR Chemical Shifts for a Compound Containing the Fmoc-Tyr Moiety in MeOD-d₄
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Fmoc aromatic protons | 7.75 | d | 7.5 |
| Fmoc aromatic protons | 7.64 | t | 6.5 |
| Fmoc aromatic protons | 7.37 | t | 7.3 |
| Fmoc aromatic protons | 7.29 | double t | 1.2, 7.4, 7.5 |
| Fmoc-CH₂ | 4.31 | d | 6.6 |
| Fmoc-CH | 4.18 | t | 6.9 |
| α-CH | 4.12 | dd | 4.8, 8.2 |
| β-CH₂ | 3.18, 2.79 | m | - |
Note: Data extracted from a supporting information document for a related compound and serves as a representative example. scienceopen.com
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.
Fluorescence spectroscopy is a highly sensitive technique that can be used to study the electronic properties of fluorescent molecules and their interactions with their environment. The fluorenyl group of the Fmoc moiety is inherently fluorescent, making this compound and its derivatives amenable to fluorescence studies. chemimpex.com The tyrosine residue itself also possesses intrinsic fluorescence, although its quantum yield is generally lower than that of tryptophan. nih.gov
The fluorescence emission spectrum of this compound can provide insights into its local environment. Changes in the emission wavelength and intensity can indicate alterations in the polarity of the surrounding medium or the formation of aggregates. Fluorescence quenching studies can be employed to investigate the interactions of this compound with other molecules. In such experiments, the decrease in fluorescence intensity upon the addition of a quencher molecule can provide information about binding constants and the accessibility of the fluorophore. The fluorogenic nature of some Fmoc-tyrosine derivatives, such as Fmoc-3-nitro-L-tyrosine, allows them to act as quenching reagents for the fluorescence of other compounds. biosynth.com These photophysical properties are valuable in the development of fluorescently labeled peptides and in studying peptide-protein or peptide-membrane interactions. chemimpex.comnih.gov
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique utilized to investigate the secondary structure and conformational changes of peptides and proteins. This method is particularly sensitive to the chiral environment of the peptide backbone, making it ideal for studying the self-assembly processes of this compound and its resulting peptide products. The formation of ordered supramolecular structures from Fmoc-amino acid building blocks often leads to the emergence of characteristic CD signals, which provide insights into the formation of secondary structures such as β-sheets, α-helices, and random coils.
In the context of Fmoc-protected amino acids, the self-assembly process is often driven by a combination of π-π stacking of the fluorenyl moieties and hydrogen bonding between the amino acid residues. These interactions can induce a chiral arrangement at the supramolecular level, which is detectable by CD spectroscopy. For instance, the self-assembly of Fmoc-peptides into hydrogels frequently results in the formation of β-sheet structures, which are characterized by a negative band around 218 nm in the CD spectrum. anu.edu.au
The CD spectra of Fmoc-amino acid hydrogels can also exhibit signals corresponding to the Fmoc group itself. The π-π* transitions of the fluorenyl moiety can result in distinct peaks, and changes in these signals can indicate the degree of supramolecular alignment and bundling of the self-assembled nanofibers. anu.edu.au For example, an inverted CD spectrum can be observed as a result of the π-π* Cotton effect from the Fmoc moiety, implying a change in the chirality of the assembled system. anu.edu.au
The process of gelation can be monitored over time using CD spectroscopy. As Fmoc-amino acids self-assemble from a solution into a gel, an increase in the dichroism signal is typically observed. nih.gov This increase in "nanoscale chirality" is a hallmark of the self-assembly process and can be used to follow the kinetics of gel formation. nih.gov
Table 1: Characteristic CD Spectral Features in Fmoc-Peptide Assemblies
| Secondary Structure/Interaction | Approximate Wavelength (nm) | Typical Observation |
|---|---|---|
| β-Sheet | ~218 | Negative minimum |
| Disordered/Random Coil | ~195 | Negative minimum |
| Fmoc π-π* Transitions | 230 - 270 | Broad transitions indicating supramolecular alignment |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical tool for the characterization of this compound and its peptide products. It provides precise information about the molecular weight of the synthesized compounds and can be used to elucidate their structure through fragmentation analysis. Various ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are commonly employed to generate ions of the peptide molecules for mass analysis.
The primary application of MS in the context of this compound is the confirmation of its molecular identity by determining its molecular weight. The exact mass of this compound is 403.43 g/mol . sigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry can confirm this mass with high accuracy, thereby verifying the successful synthesis or purity of the starting material.
Tandem mass spectrometry (MS/MS) is used to obtain structural information by inducing fragmentation of the parent ion. The resulting fragmentation pattern provides a fingerprint of the molecule, allowing for sequence verification in peptide products. When a peptide ion is fragmented, it typically breaks along the peptide backbone, generating a series of characteristic ions known as b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, enabling the determination of the peptide sequence.
The fragmentation of the Fmoc protecting group and the tyrosine side chain can also provide valuable structural information. The Fmoc group can be cleaved during fragmentation, and its characteristic mass loss can be observed in the spectrum. The tyrosine residue has a specific fragmentation pattern, often involving cleavage at the benzylic position.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C24H21NO5 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 403.43 g/mol | sigmaaldrich.comsigmaaldrich.com |
Common fragmentation pathways for peptides include the loss of small neutral molecules like water and ammonia, as well as cleavage of the peptide bonds. chemguide.co.uk The specific fragmentation pattern is influenced by the amino acid sequence and the type of ionization and fragmentation method used. matrixscience.com
Microscopic Techniques for Morphological Characterization of Self-Assembled Structures
Optical Microscopy
Studies on the self-assembly of Fmoc-protected amino acids have shown that they can form a variety of well-defined morphologies, including fibers, spherical structures, and flower-like assemblies. researchgate.net The specific morphology observed often depends on factors such as the concentration of the Fmoc-amino acid, the solvent system, temperature, and the pH of the solution. chemrxiv.org
For example, research on Fmoc-Thr(tbu)-OH, a structurally similar protected amino acid, demonstrated a transition from spherical structures at lower concentrations to dumbbell-like shapes at higher concentrations. researchgate.net Heating these solutions can induce further morphological changes, such as the transformation of spheres into rods. researchgate.net Similarly, Fmoc-Ser(tbu)-OH has been observed to form flower-like assemblies at low concentrations, which transition to long rods at higher concentrations. chemrxiv.org These studies highlight the sensitivity of the self-assembly process to experimental conditions and the utility of optical microscopy in capturing these transformations.
In the case of Fmoc-diphenylalanine (Fmoc-FF), a well-studied self-assembling peptide, optical microscopy has been used to track the stages of hydrogelation, from initial spherical structures to the formation of fibrils. nih.gov
Table 3: Observed Morphologies of Self-Assembled Fmoc-Amino Acid Derivatives by Optical Microscopy
| Fmoc-Derivative | Condition | Observed Morphology |
|---|---|---|
| Fmoc-Thr(tbu)-OH | Low Concentration | Spheres |
| Fmoc-Thr(tbu)-OH | High Concentration | Dumbbell-like structures |
| Fmoc-Thr(tbu)-OH | Low Concentration, Heated | Rods |
| Fmoc-Ser(tbu)-OH | Low Concentration | Flower-like assemblies |
| Fmoc-Ser(tbu)-OH | High Concentration | Long rods |
| Fmoc-diphenylalanine | Initial Stage of Gelation | Spherical structures |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers significantly higher resolution than optical microscopy and is a crucial technique for visualizing the nanoscale morphology of self-assembled structures derived from this compound. TEM can reveal the fine details of fibrillar networks, the dimensions of nanofibers, and the internal structure of larger aggregates.
The self-assembly of this compound in water has been shown to form nanofibers. acs.org These nanofibers are the fundamental building blocks of the resulting hydrogel. TEM imaging of Fmoc-Tyr hydrogels has revealed fibrillar assemblies with a width of approximately 15 nm. researchgate.net In comparison, a related compound, Fmoc-DOPA, forms narrower fibers with a width of 5 to 10 nm. researchgate.net
Cryo-TEM, a specialized TEM technique where the sample is rapidly frozen to preserve its native hydrated state, provides an even more accurate depiction of the self-assembled structures. A high-resolution cryo-EM study of a self-assembled Fmoc-FFY (Fmoc-diphenylalanine-tyrosine) tripeptide revealed a nanofiber structure with a diameter of approximately 4.1 nm, organized into a triple-stranded helix. acs.orgnih.gov This detailed structural insight demonstrates the power of advanced electron microscopy techniques in understanding the molecular organization within these self-assembled materials. nih.gov
The morphology of self-assembled Fmoc-peptides can be influenced by environmental factors such as pH. For instance, TEM studies of Fmoc-L2QG peptide assemblies showed narrow, twisted fibrous structures at pH 5-8, while a related peptide, Fmoc-L3QG, transformed from fibrous to wide, flat tape-like structures as the pH increased. researchgate.net
Table 4: Nanoscale Morphologies of Fmoc-Peptide Assemblies Observed by TEM
| System | Technique | Observed Morphology | Dimensions |
|---|---|---|---|
| This compound | TEM | Nanofibers | ~15 nm width |
| Fmoc-DOPA | TEM | Fibrillar assemblies | 5-10 nm width |
| Fmoc-FFY | Cryo-EM | Triple-stranded helical nanofibers | ~4.1 nm diameter |
| Fmoc-L2QG | TEM | Narrow, twisted fibrous structures | Not specified |
Emerging Research Trends and Future Perspectives for Fmoc Tyr Oh
Advanced Peptide-Based Therapeutics and Drug Discovery
Fmoc-Tyr-OH is a cornerstone in the synthesis of complex peptide-based therapeutics. Its derivatives, such as those with tert-butyl (tBu) or benzylphospho (HPO3Bzl) protecting groups, are instrumental in constructing peptides with enhanced biological activity and specificity. nih.govacs.org The incorporation of tyrosine and its post-translationally modified forms, like phosphotyrosine and sulfotyrosine, is critical for modulating protein-protein interactions and signaling pathways, which are key targets in drug discovery. acs.orgrsc.org
The synthesis of phosphorylated peptides using building blocks like Fmoc-Tyr(PO3H2)-OH allows researchers to investigate the roles of protein-tyrosine kinases and phosphatases, enzymes frequently implicated in diseases such as cancer. acs.orgrsc.org Similarly, derivatives for incorporating sulfotyrosine are crucial for studying biological processes where this modification is essential for maintaining the activity of peptide hormones. rsc.org The precise placement of these modified tyrosine residues, enabled by the Fmoc strategy, is vital for developing targeted inhibitors or modulators for therapeutic intervention.
Table 1: Key this compound Derivatives in Therapeutic Peptide Synthesis
| Derivative Name | CAS Number | Key Application in Drug Discovery |
|---|---|---|
| N-Fmoc-O-tert-butyl-L-tyrosine | 71989-38-3 | Standard building block for preventing unwanted side-chain reactions during synthesis of various peptide therapeutics. nih.govpeptide.com |
| N-Fmoc-O-benzylphospho-L-tyrosine | 191348-16-0 | Synthesis of phosphopeptides to study protein phosphorylation and develop kinase inhibitors. acs.org |
| Fmoc-Tyr(SO3nP)-OH | Not specified | Synthesis of sulfotyrosine-containing peptides to investigate protein-protein interactions and develop hormone mimetics. rsc.org |
Targeted Drug Delivery Systems and Bioconjugation Technologies
The field of targeted drug delivery is increasingly benefiting from the unique chemical properties of the tyrosine residue incorporated via this compound. Tyrosine bioconjugation is emerging as a powerful alternative to more traditional methods that target lysine (B10760008) or cysteine residues. peptide.com This approach allows for the site-specific attachment of therapeutic agents, such as cytotoxic drugs, to antibodies or other targeting moieties, leading to the creation of more homogeneous and effective antibody-drug conjugates (ADCs). nih.gov
Recent advancements focus on developing highly selective reactions that modify the tyrosine side chain under mild, biocompatible conditions. iris-biotech.de These methods yield stable chemical linkages that can withstand the physiological environment, ensuring the drug remains attached to its delivery vehicle until it reaches the target site. nih.gov This precision helps to improve the therapeutic index of drugs by maximizing their efficacy while minimizing off-target toxicity. The versatility of tyrosine's phenolic group allows for a wide range of chemical modifications, expanding the toolkit for creating sophisticated drug delivery systems. occamdesign.com
Applications in Bioorthogonal Chemistry
Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes, is a rapidly expanding area for this compound applications. The tyrosine residue serves as a handle for highly specific "click" reactions. rsc.org The "tyrosine-click reaction," which often involves reagents like 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs), allows for the rapid and selective labeling of tyrosine residues on peptides and proteins. nih.govnih.gov
This methodology is exceptionally useful for attaching probes, imaging agents, or other functional molecules to biomolecules both in vitro and in vivo. rsc.orgnih.gov Researchers have developed various strategies, including photochemical and electrochemical methods, to trigger these reactions with high spatiotemporal control. acs.orgnih.gov These bioorthogonal ligations enable the direct installation of functional handles onto native proteins without the need for genetic engineering, opening new avenues for studying protein function and creating novel bioconjugates. rsc.orgprinceton.edu
Table 2: Emerging Bioorthogonal Reactions Targeting Tyrosine
| Reaction Type | Key Reagents | Characteristics | Application |
|---|---|---|---|
| Tyrosine-Click Reaction | 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) | Fast, highly selective, stable linkage, works in aqueous media. nih.govnih.govacs.org | Protein labeling, PEGylation, creation of antibody-drug conjugates. nih.govnih.gov |
| Electrochemically Promoted Tyrosine-Click (e-Y-CLICK) | Urazole derivatives | Activated by a low electrical potential, traceless, high chemoselectivity. acs.org | On-demand, site-specific protein modification and labeling. acs.org |
| Photo-Triggered Click Chemistry | Tetrazoles and alkene-modified tyrosine (e.g., O-allyl-tyrosine) | Spatiotemporal control using light, fluorogenic, no metal catalysts needed. nih.govscispace.comresearchgate.net | In vivo protein labeling and imaging in living cells. nih.govresearchgate.net |
Development of Peptide-Based Catalysts and Biosensors
The incorporation of tyrosine into peptide sequences is proving valuable for the development of novel catalysts and biosensors. The phenolic side chain of tyrosine is a common feature in the active sites of many natural enzymes, where it participates in catalysis through hydrogen bonding or redox activity. nih.govrsc.org Researchers are designing synthetic peptides rich in tyrosine to mimic these enzymatic functions, creating scaffolds for catalysis, such as pyrrole (B145914) polymerization. nih.gov These tyrosine-rich peptides can self-assemble into nanostructures that act as catalytic sites. nih.gov
In the realm of biosensors, peptides containing tyrosine are used as recognition elements. The local environment of a tyrosine residue can influence the fluorescence of a nearby conjugated fluorophore. ebi.ac.uk When the peptide binds to its target analyte, a conformational change can alter the interaction between the tyrosine and the fluorophore, leading to a detectable change in the fluorescence signal. This principle is used to design sensors for a wide range of targets, including proteins, antibodies, and metal ions. ebi.ac.uk
Innovations in Automated Peptide Synthesis and High-Throughput Methodologies
The demand for complex peptides for research and therapeutic development has driven significant innovation in automated synthesis technologies, where this compound is a staple reagent. Modern automated peptide synthesizers leverage technologies like microwave energy to accelerate both the coupling and deprotection steps of SPPS, dramatically reducing synthesis times from hours to minutes per cycle. occamdesign.comcem.com
These advanced systems offer precise control over reaction conditions, such as temperature, which can improve the purity and yield of difficult peptide sequences. americanpeptidesociety.org Furthermore, automation facilitates high-throughput synthesis, allowing for the parallel production of numerous peptides for screening and optimization in drug discovery. americanpeptidesociety.org Innovations in synthesizer hardware and software, combined with optimized chemical protocols using high-purity reagents like this compound, are making the production of complex peptides more efficient, reliable, and accessible. cem.com
Integration with Green Chemistry Principles in Synthetic Methodologies
The large volumes of hazardous solvents traditionally used in SPPS have prompted a significant shift towards more environmentally sustainable practices. Research is actively focused on replacing solvents like N,N-dimethylformamide (DMF) with greener alternatives for every step of the Fmoc-based synthesis process. acs.orgrsc.org
A variety of more eco-friendly solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL), have been successfully evaluated for their compatibility with Fmoc chemistry. acs.orgtandfonline.combiotage.com Beyond solvent replacement, other green innovations include minimizing solvent consumption by combining reaction and washing steps and developing more energy-efficient heating methods for automated synthesizers. peptide.comdigitellinc.comnih.gov These efforts aim to reduce the environmental impact of peptide synthesis, aligning it with the principles of green chemistry without compromising the efficiency or quality of the final product. researchgate.netacs.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound (Nα-Fmoc-L-tyrosine) |
| Fmoc-Tyr(tBu)-OH (N-Fmoc-O-tert-butyl-L-tyrosine) |
| Fmoc-Tyr(HPO3Bzl)-OH (N-Fmoc-O-benzylphospho-L-tyrosine) |
| Fmoc-Tyr(PO3H2)-OH |
| Fmoc-Tyr(SO3nP)-OH |
| 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) |
| Urazole |
| Tetrazole |
| O-allyl-tyrosine |
| Lumiflavin |
| N,N-dimethylformamide (DMF) |
| 2-methyltetrahydrofuran (2-MeTHF) |
| Cyclopentyl methyl ether (CPME) |
Q & A
Q. What are the critical physicochemical properties of Fmoc-Tyr-OH for experimental design in peptide synthesis?
this compound (molecular weight: 403.43 g/mol, CAS 92954-90-0) is a tyrosine derivative with a solubility of 60 mg/mL in DMSO under ultrasonic treatment. Its solid form is stable at -20°C for three years, while dissolved solutions are best stored at -80°C for six months to prevent degradation. These properties necessitate careful solvent selection (e.g., DMSO for dissolution) and temperature controls during synthesis workflows .
Q. How should researchers handle discrepancies in reported storage conditions for this compound?
While some sources recommend room-temperature storage for short-term use, prolonged stability requires storage at -20°C (powder) or -80°C (dissolved). Researchers should validate storage conditions via stability assays (e.g., HPLC purity checks over time) and prioritize lower temperatures for sensitive applications like sulfated peptide synthesis .
Q. What solvents and techniques enhance this compound solubility for experimental use?
DMSO is the preferred solvent due to its high compatibility (60 mg/mL solubility). Ultrasonication accelerates dissolution. For aqueous systems, co-solvents like acetonitrile or dimethylformamide (DMF) may be used, but compatibility with downstream reactions (e.g., solid-phase synthesis) must be verified .
Advanced Research Questions
Q. How can acid-labile O-sulfate groups in this compound derivatives be preserved during peptide synthesis?
Sulfated Fmoc-Tyr(SO₃)-OH requires acid-labile resins (e.g., 2-chlorotrityl chloride resin) and mild cleavage conditions (e.g., 1% trifluoroacetic acid in dichloromethane). Deprotection in cold TFA (0°C) minimizes desulfation. Post-synthesis, two-step purification via anion-exchange chromatography and RP-HPLC ensures >95% purity, confirmed by ¹H NMR integration of aromatic proton shifts (e.g., ortho/meta proton shifts from 7.04/6.69 ppm to 7.20 ppm upon sulfation) .
Q. What strategies optimize this compound incorporation into phosphotyrosine (pTyr) mimetics for kinase studies?
this compound serves as a precursor for phosphatase-resistant analogs like L-phosphonomethylphenylalanine (Pmp). Synthesis of Fmoc-Pmp(Buᵗ)₂-OH involves stereoselective alkylation and tert-butyl protection to mimic pTyr’s charge and steric profile. This enables the design of Grb2-SH2 domain antagonists for cancer therapeutics .
Q. How do researchers resolve contradictory data on this compound’s stability in solid-phase peptide synthesis (SPPS)?
Stability challenges arise from side reactions (e.g., aspartimide formation or sulfation loss). Mitigation includes:
- Using low-temperature coupling (0–4°C) for sulfated derivatives.
- Incorporating hindered bases (e.g., 2,4,6-collidine) to suppress racemization.
- Validating intermediate purity via MALDI-TOF or LC-MS after each synthesis step .
Q. What analytical methods confirm this compound’s structural integrity in complex peptide conjugates?
- ¹H NMR : Detects sulfation via aromatic proton shifts (e.g., overlapping multiplet at 7.20 ppm for sulfated Tyr).
- RP-HPLC : Monitors purity (>95%) with C18 columns and acetonitrile/water gradients.
- MALDI-TOF : Validates molecular weight accuracy for peptides containing modified Tyr residues .
Methodological Frameworks
Q. How can the PICO framework guide experimental design for this compound-based studies?
- Population (P) : Peptide sequences targeting SH2 domains or kinase interfaces.
- Intervention (I) : Incorporation of this compound derivatives (e.g., sulfated or phosphorylated analogs).
- Comparison (C) : Wild-type Tyr vs. modified Tyr in binding assays.
- Outcome (O) : Quantify binding affinity (e.g., SPR or ITC) or enzymatic resistance .
Q. What are common pitfalls in synthesizing this compound-containing peptides, and how are they addressed?
- Pitfall 1 : Desulfation during TFA cleavage. Solution : Use cold TFA (0°C) and minimize cleavage time.
- Pitfall 2 : Aspartimide formation at acidic residues. Solution : Add 1% 1-hydroxybenzotriazole (HOBt) during coupling.
- Pitfall 3 : Incomplete Fmoc deprotection. Solution : Extend piperidine treatment (20% v/v, 2 × 10 min) .
Data Interpretation and Validation
Q. How should researchers analyze conflicting solubility data for this compound in different solvents?
Systematic solubility screens in DMSO, DMF, and acetonitrile/water mixtures, followed by LC-MS stability checks, can identify optimal conditions. For example, DMSO’s high solubility (60 mg/mL) makes it ideal for stock solutions, but compatibility with SPPS resins (e.g., Rink amide) must be confirmed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
